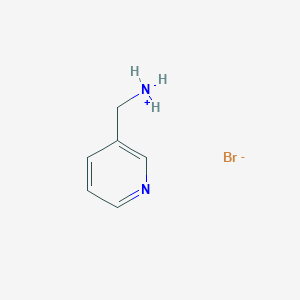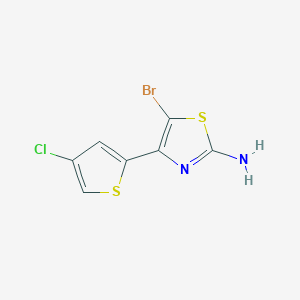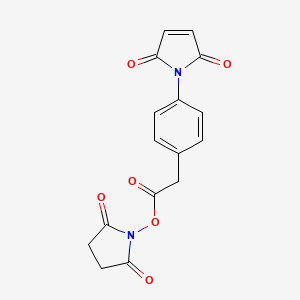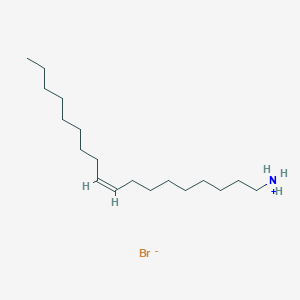
Diethyl anthracene-9,10-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl anthracene-9,10-dicarboxylate: is an organic compound with the chemical formula C20H18O4 . It is a derivative of anthracene, featuring two ethyl ester groups at the 9 and 10 positions of the anthracene ring. This compound is a solid that can dissolve in organic solvents and is primarily used in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl anthracene-9,10-dicarboxylate can be synthesized through the reaction of anthracene with chloroacetic anhydride. The reaction typically occurs in an appropriate solvent under controlled temperature and reaction time .
Industrial Production Methods: While specific industrial production methods are not detailed, the synthesis in a laboratory setting involves the reaction of anthracene with chloroacetic anhydride, suggesting that similar conditions could be scaled up for industrial production .
Chemical Reactions Analysis
Types of Reactions: Diethyl anthracene-9,10-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can yield anthracene derivatives with reduced functional groups.
Substitution: Substitution reactions can introduce different functional groups into the anthracene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nitrating agents can be used under various conditions.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Reduced anthracene derivatives.
Substitution: Functionalized anthracene derivatives.
Scientific Research Applications
Diethyl anthracene-9,10-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of compounds with optical, electrical, and fluorescent properties.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing into its potential use in drug development.
Industry: It is used in the preparation of polymer additives and organic optoelectronic devices.
Mechanism of Action
The mechanism by which diethyl anthracene-9,10-dicarboxylate exerts its effects involves its interaction with molecular targets and pathways. The compound’s anthracene core allows it to participate in π-π interactions and other non-covalent interactions, influencing its behavior in various chemical and biological systems .
Comparison with Similar Compounds
9,10-Anthracenedicarboxylic acid: This compound has carboxylic acid groups instead of ethyl esters.
9,10-Anthracenedicarbonitrile: This compound features nitrile groups at the 9 and 10 positions.
9-Anthracenecarboxylic acid: This compound has a single carboxylic acid group at the 9 position.
Uniqueness: Diethyl anthracene-9,10-dicarboxylate is unique due to its ethyl ester groups, which impart different solubility and reactivity characteristics compared to its carboxylic acid and nitrile counterparts .
Properties
IUPAC Name |
diethyl anthracene-9,10-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-3-23-19(21)17-13-9-5-7-11-15(13)18(20(22)24-4-2)16-12-8-6-10-14(16)17/h5-12H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGYYCSTCUXPAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CC2=C(C3=CC=CC=C31)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
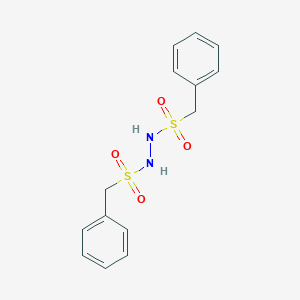
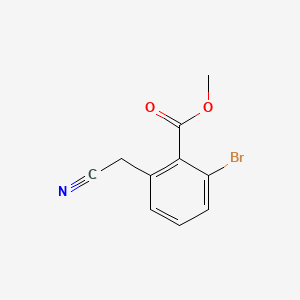
![Tert-butyl 4-[(2-bromophenyl)methyl]-4-cyanopiperidine-1-carboxylate](/img/structure/B8237804.png)
![Tert-butyl 3-[methyl(methylsulfonyl)amino]azetidine-1-carboxylate](/img/structure/B8237812.png)
![3-[1-(tert-Butyloxycarbonyl)-1H-pyrrol-2-yl]acrylic acid ethyl ester](/img/structure/B8237818.png)

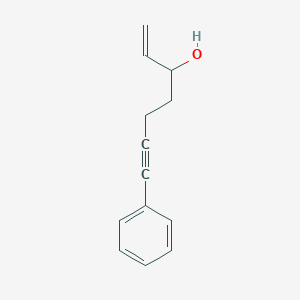
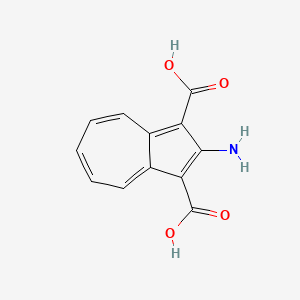
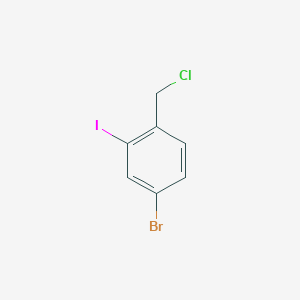
![1,4-Diazabicyclo[2.2.2]octane Dihydriodide](/img/structure/B8237890.png)
